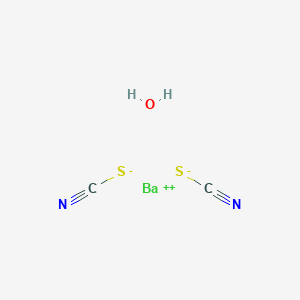
9H-fluorene-3-carboxylic Acid
Descripción general
Descripción
9H-fluorene-3-carboxylic Acid is an organic compound with the molecular formula C14H10O2 and a molecular weight of 210.23 . It is used as a building block in the synthesis of various pharmaceutical and biologically active compounds .
Synthesis Analysis
The selective synthesis of both alkylated and alkenylated fluorenes can be achieved using a single SNS ligand derived nickel complex . This protocol has been employed for a wide range of substrates, including substituted fluorenes .Molecular Structure Analysis
The optimal structures and acidity of compounds based on the 9H-fluorene scaffold have been calculated using DFT/B3LYP/6–31+G (d,p) computational method . The fluorene scaffold bearing ketenimine group 17 and trifilic group 20 were found to be within the range of superacids, being more acidic than simple fluorene and mineral acids .Chemical Reactions Analysis
A hydroxyl-rich hexameric organooxotin prismane has been prepared by reaction of n-BuSn (O)OH with 9-hydroxy-9-fluorenecarboxylic acid . The supramolecular structure of this cage shows channels with hydrophobic and hydrophilic segments, which selectively entrap guest molecules .Physical And Chemical Properties Analysis
9H-fluorene-3-carboxylic Acid is a powder with a melting point of 229-230°C .Aplicaciones Científicas De Investigación
Molecular Structure and Properties
9H-Fluorene-3-carboxylic acid, also known as 9-Fluorenecarboxylic acid, has the molecular formula C14H10O2 and a molecular weight of 210.2280 . It’s a compound with a fluorene scaffold, which is a polycyclic aromatic hydrocarbon .
Density Functional Theory (DFT) Studies
The compound has been studied using Density Functional Theory (DFT) calculations. These studies have been performed on a new set of organic Brønsted acids based on the 9H-fluorene scaffold. The optimal structures and acidity of the compounds have been calculated using the DFT/B3LYP/6–31++G(d,p) computational method .
Superacid Properties
The acidity of the designed compounds based on the 9H-fluorene scaffold was obtained in the range of 276–328 kcal/mol. Some of these compounds, such as the fluorene scaffold bearing ketenimine group 17 and trifilic group 20, were found to be within the range of superacids, being more acidic than simple fluorene and mineral acids .
Synthesis of Antimalarial Drug Analogue
9H-fluorene-3-carboxylic Acid has been used in the synthesis of an antimalarial drug analogue, benflumetol .
Post-modifications of Alkylated Fluorenes
Various post-modifications of alkylated fluorenes to their corresponding epoxides, amino alcohols, and boronate esters have been demonstrated .
Synthesis of Hexameric Organooxotin Prismane
9-Hydroxy-9-fluorenecarboxylic acid, a derivative of 9H-fluorene-3-carboxylic Acid, has been used in the synthesis of a hexameric organooxotin prismane .
Safety and Hazards
The safety information for 9H-fluorene-3-carboxylic Acid includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, avoiding breathing vapors or mists, and not ingesting the compound .
Propiedades
IUPAC Name |
9H-fluorene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c15-14(16)11-6-5-10-7-9-3-1-2-4-12(9)13(10)8-11/h1-6,8H,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRSPZVTTMUNBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)C(=O)O)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427946 | |
| Record name | 9H-fluorene-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9H-fluorene-3-carboxylic Acid | |
CAS RN |
92151-76-3 | |
| Record name | 9H-fluorene-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9H-fluorene-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,2'-[(3-Aminophenyl)imino]bisethanol](/img/structure/B1623858.png)
![[(E)-2-ethylsulfonylethenyl]benzene](/img/structure/B1623859.png)




![(NE)-N-[1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B1623866.png)



